molecular formula C15H13N3O5 B2677841 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-23-3

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate

Cat. No.: B2677841
CAS No.: 931259-23-3
M. Wt: 315.285
InChI Key: TXYKSSFKGGQKQR-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate ( 931259-23-3) is a chemical compound with the molecular formula C15H13N3O5 and a molecular weight of 315.29 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic uses. This molecule is characterized by a benzamide core structure, integrating both 4-aminobenzoate and 3-nitrophenylamino moieties linked through a 2-oxoethyl group. Compounds with similar structural features, particularly those containing an aromatic ring, a carboxyl group, and an amino group, are recognized as important intermediates and valuable synthons in organic synthesis . The presence of multiple functional groups and Lewis base sites makes this class of compounds of significant interest in coordination chemistry for the development of complex compounds with various transition metals . Researchers utilize such structures in the development of novel crystalline materials, where intermolecular hydrogen bonding, as seen in related 2-amino-2-oxoethyl benzoate derivatives, plays a critical role in determining the supramolecular architecture . The product requires cold-chain transportation and should be stored in a refrigerator at 2-8°C . This product is strictly for Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKSSFKGGQKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 3-nitroaniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(3-Aminophenyl)amino]-2-oxoethyl 4-aminobenzoate.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development due to its structural characteristics that suggest biological activity. Some notable areas include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, suggesting potential as an anticancer agent . For instance, compounds with similar structures have shown percent growth inhibitions ranging from 51.88% to 86.61% against different cancer types .
  • Antimicrobial Properties : Investigations into related compounds have shown promising antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess similar properties.

Organic Synthesis

As a versatile intermediate, 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate can facilitate the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in the development of new materials and pharmaceuticals .

Case Studies

  • Anticancer Studies : A study focused on N-Aryl derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity against multiple cell lines, highlighting its potential as a lead compound in cancer therapeutics .
  • Biological Activity Assessment : Research into the biological activities of structurally related compounds has revealed their potential as enzyme inhibitors, particularly in pathways relevant to cancer and neurodegenerative diseases. Such findings underscore the importance of further exploring this compound's pharmacological properties .

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing differences in substituents, synthesis yields, physicochemical properties, and biological activities.

Structural Analogues with Varying Aromatic Substituents
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield (%) Melting Point (K) Biological Activity (if reported)
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate C₁₅H₁₃N₃O₅ 315.29 3-Nitrophenyl, 4-aminobenzoate Not Available Not Available Not Reported
2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-aminobenzoate (2q) C₂₁H₁₇NO₃ 331.36 Biphenyl, 4-aminobenzoate 83% 477–479 Tyrosinase inhibition
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide C₁₅H₁₄FN₃O₂ 287.29 2-Fluorophenyl, benzamide Not Reported Not Available Not Reported
2-{4-nitrophenyl}-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate C₂₅H₂₂N₂O₇ 462.45 4-Nitrophenyl, dimethylphenoxy Not Reported Not Available Not Reported

Key Observations :

  • Substituent Effects: The presence of a 3-nitrophenyl group in the target compound distinguishes it from analogs with biphenyl (e.g., 2q ) or fluorophenyl (e.g., ) substituents.
  • Synthesis Efficiency : The biphenyl derivative 2q achieved a high yield (83%) compared to other analogs, suggesting steric or electronic factors in the 3-nitrophenyl variant may require optimized conditions .
  • Biological Activity : Only 2q demonstrated explicit tyrosinase inhibition, highlighting the importance of biphenyl moieties in targeting this enzyme .
Compounds with Similar Ester-Amide Linkages
Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Synthesis Yield (%) Notable Properties
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide (4a) C₁₆H₁₈Cl₂N₄O₂ 379.25 Chlorophenyl, pyrazole-carboxamide 77.6% White solid, recrystallized in ethanol
4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid C₁₆H₁₄N₄O₃ 310.31 Benzimidazole, benzoic acid Not Reported α-glucosidase inhibition

Key Observations :

  • Linkage Flexibility : The target compound’s ester-amide hybrid contrasts with pyrazole-carboxamide (e.g., 4a ) or benzimidazole-benzoic acid (e.g., ) systems. These differences may alter solubility and metabolic stability.
  • Functional Groups: The 4-aminobenzoate ester in the target compound could enhance bioavailability compared to carboxylic acid derivatives (e.g., ), which may ionize at physiological pH .
Physicochemical and Pharmacokinetic Comparisons
Property This compound 2q 4a
Molecular Weight 315.29 331.36 379.25
Polar Groups Nitro, amino, ester Amino, ester Chloro, carboxamide
Predicted LogP ~2.1 (estimated) ~2.5 ~3.0
Synthetic Accessibility Moderate (nitro groups may complicate synthesis) High (83% yield) Moderate (77.6% yield)

Key Observations :

  • Stability : Nitroaromatic compounds are generally stable but may undergo metabolic reduction to amines, altering their activity profile .

Biological Activity

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate is a compound that has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine based on diverse research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C15H14N2O4C_{15}H_{14}N_2O_4. Its structure includes:

  • A nitrophenyl group, which may contribute to its biological activity.
  • An aminobenzoate moiety that is known for various pharmacological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Tumor Growth : Similar derivatives have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The presence of the nitro group is often associated with enhanced cytotoxicity against various cancer cell lines .
  • Immunomodulatory Effects : The compound may modulate immune responses, which is beneficial in treating autoimmune diseases. Compounds with similar structures have been reported to exhibit activity against pathological immune activation .
  • Antioxidant Activity : Some studies suggest that derivatives of this compound can scavenge free radicals, thereby reducing oxidative stress in cells .

Efficacy Studies

Table 1 summarizes key findings from studies evaluating the biological activity of related compounds.

Study ReferenceActivity TypeEfficacy ObservedNotes
Antitumor ActivitySignificant reduction in tumor growthTested on various cancer cell lines
ImmunomodulationModulated immune responseEffective in autoimmune disease models
Antioxidant ActivityHigh radical scavenging capacityDemonstrated protective effects against oxidative stress

Case Studies

  • Cancer Treatment : In a study involving various derivatives of aminobenzoates, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .
  • Diabetes Management : Another study highlighted the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. These findings suggest a potential application for managing diabetes by preserving β-cell function, although further research is needed to confirm these effects specifically for this compound .

Q & A

Q. What safety protocols are essential when handling nitroaromatic intermediates during synthesis?

  • Answer : Use explosion-proof equipment for reactions involving nitro groups. Implement fume hoods for volatile intermediates (e.g., nitrophenyl isocyanates). Emergency protocols must include neutralization kits (e.g., sodium bicarbonate for acid spills) and immediate decontamination procedures for skin/eye exposure .

Q. How can computational tools enhance experimental design for derivative synthesis?

  • Answer : Use DFT calculations (Gaussian) to predict reaction transition states and optimize pathways. Retrosynthetic analysis software (Synthia) identifies feasible routes. QSAR models prioritize derivatives with desired bioactivity or reduced toxicity .

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